molecular formula C9H6BrFN2 B8294624 5-Bromo-3-fluoro-2-methylquinoxaline

5-Bromo-3-fluoro-2-methylquinoxaline

Cat. No.: B8294624
M. Wt: 241.06 g/mol
InChI Key: UKTYMCWPDGXPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-fluoro-2-methylquinoxaline is a useful research compound. Its molecular formula is C9H6BrFN2 and its molecular weight is 241.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

5-bromo-3-fluoro-2-methylquinoxaline

InChI

InChI=1S/C9H6BrFN2/c1-5-9(11)13-8-6(10)3-2-4-7(8)12-5/h2-4H,1H3

InChI Key

UKTYMCWPDGXPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=C2Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1-L, three-necked round-bottomed flask equipped with a mechanical stirrer, a nitrogen gas inlet, and a temperature probe was charged 5-bromo-3-chloro-2-methylquinoxaline (21.5 g, 83 mmol), DMSO (215 mL) and KF (4.85 mL, 209 mmol), and the resulting mixture was heated at 90° C. for 2.5 h. The mixture was cooled to RT and ice/water (430 mL) was added. The precipitated solid was collected by vacuum filtration and then washed with water (100 mL) and dried in vacuo to afford 5-bromo-3-fluoro-2-methylquinoxaline (126f; 21 g) as a brown solid, which was used without further purification in the subsequent step: 1H NMR (400 MHz, CDCl3) δ ppm 8.03 (1H, d, J=2.2 Hz), 8.01 (1H, d, J=1.2 Hz), 7.59 (1H, t, J=7.9 Hz), 2.79 (3H, d, J=1.4 Hz). 19F NMR (377 MHz, CDCl3) δ ppm −70.61 (1F, br. s.). m/z (ESI, +ve) 240.9 (M+H)+.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
215 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
430 mL
Type
reactant
Reaction Step Three

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